molecular formula C9H10BrN3O2 B13297506 5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13297506
M. Wt: 272.10 g/mol
InChI Key: FGRLRAZUGRZQCX-UHFFFAOYSA-N
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Description

5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a cyclopropyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using cyclopropylcarbinol or cyclopropylmethyl bromide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, cyclopropylation, and carboxylation processes, often optimized for yield and purity. These processes may utilize continuous flow reactors and other advanced technologies to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(cyclopropylamino)pyrimidine-4-carboxylic acid

Uniqueness

5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a methylamino group, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can result in enhanced reactivity and specificity in various applications.

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

5-bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10BrN3O2/c1-13(5-2-3-5)9-11-4-6(10)7(12-9)8(14)15/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

FGRLRAZUGRZQCX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC=C(C(=N2)C(=O)O)Br

Origin of Product

United States

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